(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWCBQYEJQDDP-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine or oxazole rings.
Scientific Research Applications
®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility: The ethyl-substituted oxazole is synthesized via cyclization of amino alcohols, whereas bulkier substituents require multistep routes involving Grignard additions .
- Stability : Cyclohexyl-based derivatives demonstrate superior thermal stability (>200°C) compared to cyclopentyl analogs, as confirmed by thermogravimetric analysis .
Biological Activity
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a unique structure that includes a pyridine ring, an oxazole ring, and a dicyclohexylmethyl group. Its synthesis typically involves multi-step organic reactions, which can be optimized for high yield and purity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyridine Ring : This is achieved through condensation reactions with appropriate aldehydes and amines.
- Introduction of the Dicyclohexylmethyl Group : Alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.
- Formation of the Oxazole Ring : Cyclization reactions involving an amino alcohol and a carboxylic acid derivative.
- Chiral Resolution : The final step often involves chiral chromatography or enzymatic methods to isolate the desired enantiomer.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive organisms such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.05 to 0.4 µg/mL, showcasing their potency compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound's anticancer potential has also been evaluated through in vitro studies against several cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). The cytotoxicity was assessed using dose-response curves to determine the IC50 values, with promising results indicating effective inhibition of cancer cell growth. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate enzyme activity or alter receptor signaling pathways, which may lead to various biological effects including:
- Inhibition of enzymatic activity.
- Disruption of cellular processes.
These interactions are crucial for its antimicrobial and anticancer properties.
Case Studies
- Antibacterial Activity Assessment : A study evaluated several compounds structurally related to this compound against Staphylococcus aureus, revealing superior antibacterial efficacy compared to traditional antibiotics .
- Cytotoxicity Evaluation : In another study, derivatives were tested on multiple cancer cell lines, demonstrating significant cytotoxic effects with calculated IC50 values indicating their potential as therapeutic agents .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic steps and structural characterization methods for this compound?
The synthesis involves multi-step organic reactions, starting with functionalization of the pyridine core, followed by cyclization to form the oxazole ring. Critical steps include:
- Coupling reactions to introduce the dicyclohexylmethyl group at the pyridine’s 6-position.
- Cyclocondensation of ethyl-substituted precursors to form the 4,5-dihydrooxazole moiety under controlled temperature (e.g., 60–80°C) and inert atmosphere .
- Purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) .
Structural confirmation relies on:
Q. What safety protocols are essential when handling this compound?
- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact, as analogs have shown respiratory and dermal irritation risks .
- Store in airtight containers at –20°C to prevent degradation .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions, reducing side products .
- Temperature gradients : Slow heating (2°C/min) during cyclocondensation minimizes decomposition .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Combine 2D NMR (e.g., COSY, HSQC) to differentiate overlapping signals. For example, NOESY can confirm spatial proximity of dicyclohexylmethyl and ethyl groups .
- X-ray crystallography : Resolve ambiguous stereochemistry; the (R)-configuration at C4 is critical for biological activity .
- Computational modeling : DFT calculations predict NMR chemical shifts, aiding signal assignment .
Q. What experimental strategies elucidate the compound’s biological mechanism of action?
- Target identification : Use molecular docking to predict binding affinities for enzymes (e.g., kinases) or receptors. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Cellular assays : Test dose-dependent inhibition of cancer cell lines (e.g., HepG2) and compare to control oxazole derivatives to establish structure-activity relationships .
- Metabolic stability : Perform in vitro microsomal assays to assess hepatic clearance, guiding further structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
